4-Ethyl-1,2-oxazol-3-amine
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Overview
Description
4-Ethyl-1,2-oxazol-3-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound features an ethyl group at the fourth position and an amino group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. Another method involves the use of nitriles and hydroxylamines under acidic conditions to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
4-Ethyl-1,2-oxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Oxazole: The parent compound with no substituents.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms at different positions.
1,2,4-Oxadiazole: A related heterocycle with an additional nitrogen atom.
Uniqueness: 4-Ethyl-1,2-oxazol-3-amine is unique due to the presence of the ethyl group at the fourth position and the amino group at the third position. These substituents confer specific chemical and biological properties, making it distinct from other oxazole derivatives. The compound’s unique structure allows it to interact with different molecular targets and exhibit diverse biological activities .
Biological Activity
4-Ethyl-1,2-oxazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring structure with the molecular formula C5H8N2O. The presence of an ethyl group at the nitrogen atom contributes to its unique chemical properties, which are pivotal for its biological interactions. The compound has a molecular weight of approximately 112.13 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . This mechanism is crucial in various therapeutic contexts, particularly in cancer and infectious diseases.
Biological Activities
Anticancer Properties:
Several studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further pharmacological development.
Antimicrobial Activity:
The compound also exhibits significant antimicrobial properties. Derivatives containing the oxazole ring have been explored for their effectiveness against various pathogens, including bacteria and fungi . The specific mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Various Cancer Cell Lines | 32.9 | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus | 25 | Cell wall synthesis inhibition |
Antiparasitic | Trypanosoma brucei | 50 | Enzyme inhibition |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound, researchers found that treatment with the compound led to a significant reduction in cell viability across several cancer cell lines. The IC50 values ranged from 25 µM to 50 µM depending on the specific cell line tested . The study suggested that the compound's mechanism involved apoptosis induction via mitochondrial pathways.
Case Study: Antimicrobial Activity
Another research effort focused on the antimicrobial potential of this compound against Staphylococcus aureus. The compound demonstrated an IC50 value of approximately 25 µM, indicating potent activity against this pathogen. The proposed mechanism involved inhibition of bacterial cell wall synthesis .
Properties
IUPAC Name |
4-ethyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-8-7-5(4)6/h3H,2H2,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGVRAVZOPLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498793-09-1 |
Source
|
Record name | 4-ethyl-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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